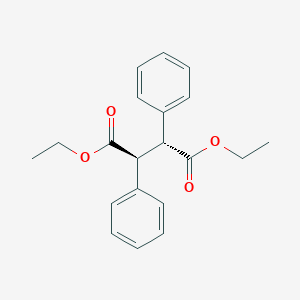

meso-2,3-Diphenyl-succinic acid diethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

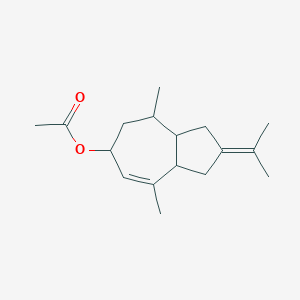

Meso-2,3-Diphenyl-succinic acid diethyl ester is a chemical compound with the molecular formula C20H22O4 . It is used in scientific research and has potential applications in various fields.

Synthesis Analysis

The synthesis of similar compounds, such as succinic acid esters, involves the esterification of succinic acid with ethanol in an aqueous two-phase system composed of ethanol and salts . The extracted succinic acid is esterified with ethanol because its ester has different physico-chemical properties that aid in its purification . In a model experiment in the absence of water, succinic acid was successfully esterified with ethanol, and the kinetics obeyed a pseudo-first-order consecutive reaction .Chemical Reactions Analysis

The esterification of succinic acid using the ethanol-rich phase after the aqueous two-phase extraction was carried out . In the case of the ATPS having a high extractability, the conversion of succinic acid and the yield of the di-ester were relatively low due to the large amount of co-extracted water .Scientific Research Applications

Synthesis of Succinic Gemini Surfactants

The compound is used in the synthesis of succinic gemini surfactants . These surfactants were synthesized by oxidative coupling of enolates of fatty acid tert-butyl esters with copper(II) bromide followed by treatment with CF3COOH . The stereochemistry of the succinic geminis influences their monolayer behaviors at the air–water interface .

Effect on Monolayer Behaviors

The compound has a unique effect on monolayer behaviors at the air–water interface . meso-2,3-Bis (undecyl)succinic acid showed a unique isotherm where the surface pressure drastically decreased at A = 0.56 nm 2 ( Π = 21.9 mN m −1) regardless of compression rates and subphase temperatures .

3. Extraction and Esterification of Succinic Acid The compound is used in the extraction and esterification of succinic acid using aqueous two-phase systems composed of ethanol and salts . The extracted succinic acid is esterified with ethanol because its ester had different physico-chemical properties that helped in its purification .

Fabrication of Hydrogels

The compound is used as cross-linkers in the fabrication of 2-hydroxyethyl methacrylate (HEMA)-based hydrogels . The swelling of these hydrogels strongly depends on pH, macromer structure, and hydrogel composition .

Chelation of Heavy Metal Contaminants

The compound has been used to form a monolayer on Mg/Ti/Au micromotors to enhance the chelation of toxic heavy metal contaminants (Zn (II), Cd (II) and Pb (II)) from polluted aqueous solutions .

Synthesis of Monolayer-Protected Gold Clusters

The compound can be used as a reducing and stabilizing agent to synthesize monolayer-protected gold clusters .

properties

IUPAC Name |

diethyl (2S,3R)-2,3-diphenylbutanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c1-3-23-19(21)17(15-11-7-5-8-12-15)18(20(22)24-4-2)16-13-9-6-10-14-16/h5-14,17-18H,3-4H2,1-2H3/t17-,18+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMAMWUWLDQUKAP-HDICACEKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

meso-2,3-Diphenyl-succinic acid diethyl ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,14,21-Trithiatrispiro[5.1.58.1.515.16]henicosane](/img/structure/B85917.png)